1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
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Overview
Description
1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound It features a urea linkage and a pyridazinone moiety, which are often found in bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the methoxyphenyl groups:
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form phenolic derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the pyridazinone moiety can yield dihydropyridazinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, and other biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may exert their effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and downstream signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure with a thiourea linkage instead of a urea linkage.
1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamate: Similar structure with a carbamate linkage instead of a urea linkage.
Uniqueness
1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Biological Activity
The compound 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a novel small molecule with potential pharmacological applications. It belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N3O3, and its structure features two methoxyphenyl groups linked through a urea moiety to a pyridazinone derivative. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor of key enzymes and its effects on different cellular pathways.
1. Enzyme Inhibition
Research indicates that the compound exhibits inhibitory activity against several enzymes involved in pathological processes:
- Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission, inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition may also contribute to cognitive enhancement.
Table 1: Enzyme Inhibition Potency
2. Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress, which is implicated in various diseases. The compound has shown significant free radical scavenging activity in vitro.
Table 2: Antioxidant Activity
3. Cytotoxicity and Anticancer Potential
Preliminary studies have evaluated the cytotoxic effects of the compound on various cancer cell lines:
- Breast Cancer (MCF-7) : The compound exhibited a dose-dependent reduction in cell viability.
- Lung Cancer (A549) : Significant cytotoxicity was observed, indicating potential as an anticancer agent.
Table 3: Cytotoxicity Data
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary molecular docking studies suggest that it binds effectively to the active sites of target enzymes, potentially altering their conformation and inhibiting their activity.
Figure 1: Molecular Docking Simulation
Molecular Docking (Illustrative purposes only)
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : In vivo studies demonstrated that administration of the compound improved cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic transmission.
- Anti-inflammatory Activity : The compound reduced levels of pro-inflammatory cytokines in models of acute inflammation, suggesting it may be beneficial in treating inflammatory disorders.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-7-3-15(4-8-17)19-11-12-20(26)25(24-19)14-13-22-21(27)23-16-5-9-18(29-2)10-6-16/h3-12H,13-14H2,1-2H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBHRBVMYVUHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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